molecular formula C11H23NO B13326379 N-(2-ethoxyethyl)cycloheptanamine

N-(2-ethoxyethyl)cycloheptanamine

Cat. No.: B13326379
M. Wt: 185.31 g/mol
InChI Key: GFJTVTROQJOUPE-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)cycloheptanamine is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is a cycloheptane derivative with an ethoxyethyl group attached to the nitrogen atom. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyethyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-ethoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be summarized as follows:

  • Cycloheptanone + 2-ethoxyethylamine → this compound

The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon (Pd/C) to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyethyl)cycloheptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:
  • Oxidation : KMnO4, CrO3, H2SO4
  • Reduction : LiAlH4, NaBH4, H2/Pd
  • Substitution : NaI, KOH, R-X (where R is an alkyl group)
Major Products:

Scientific Research Applications

N-(2-ethoxyethyl)cycloheptanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)cycloheptanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-ethoxyethyl)-3-morpholinopropan-1-amine : Another amine-based compound with similar structural features.
  • Cycloheptanone derivatives : Compounds with a cycloheptane ring and various functional groups attached.

Uniqueness: N-(2-ethoxyethyl)cycloheptanamine is unique due to its specific combination of a cycloheptane ring and an ethoxyethyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(2-ethoxyethyl)cycloheptanamine

InChI

InChI=1S/C11H23NO/c1-2-13-10-9-12-11-7-5-3-4-6-8-11/h11-12H,2-10H2,1H3

InChI Key

GFJTVTROQJOUPE-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCCCCC1

Origin of Product

United States

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